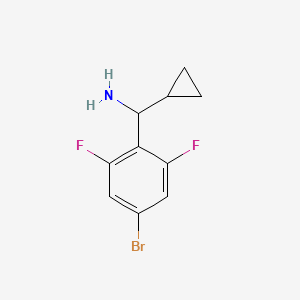
(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C10H10BrF2N. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropyl group attached to a methanamine moiety. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine: Similar structure but with different fluorine atom positions.
4-Bromo-2,6-difluoroaniline: Lacks the cyclopropyl group and methanamine moiety.
Uniqueness
(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is unique due to the presence of both bromine and fluorine atoms, along with a cyclopropyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H10BrF2N |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(4-bromo-2,6-difluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2 |
InChI Key |
WDLVCJBSUHLYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2F)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




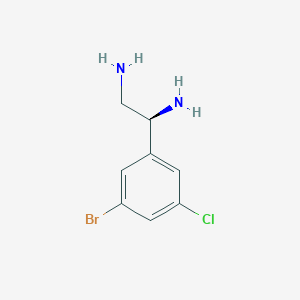
![(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate](/img/structure/B13054446.png)
![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole](/img/structure/B13054459.png)
![2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13054467.png)
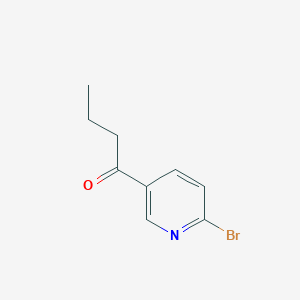
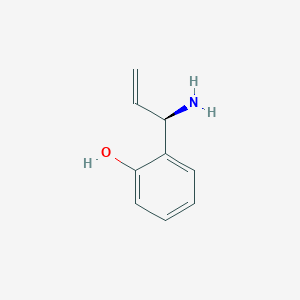
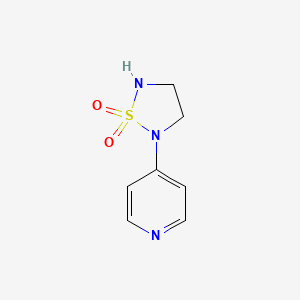
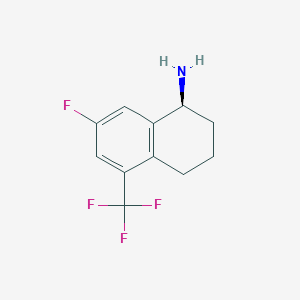
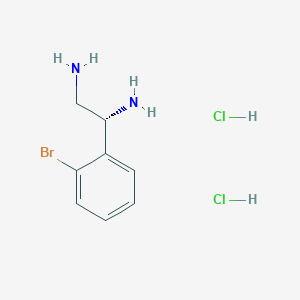
![(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13054496.png)
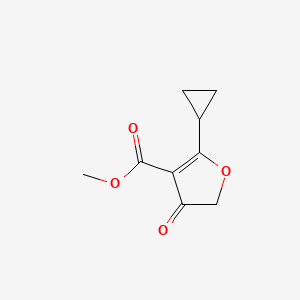
![(3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL](/img/structure/B13054506.png)
